Renitek is the trade name for the pharmaceutical drug enalapril maleate, a commonly prescribed medication primarily used for the treatment of hypertension (high blood pressure) and heart failure. [, , , , , , , , , , , ] Enalapril maleate belongs to a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. [, , , , , , , , , , , ] In scientific research, Renitek serves as a valuable tool for investigating the renin-angiotensin-aldosterone system (RAAS) and its role in various cardiovascular and renal diseases.
Enalapril maleate is classified as an antihypertensive agent within the broader category of cardiovascular drugs. Its chemical formula is with a molar mass of approximately 376.45 g/mol. The compound is typically administered orally and is known for its long duration of action compared to other ACE inhibitors like captopril .
The synthesis of enalapril maleate involves several key steps:
Technical parameters during synthesis include maintaining specific temperature ranges and reaction times to optimize yield and purity. The process often employs standard organic chemistry techniques such as chromatography for purification .
Enalapril maleate's molecular structure features a proline moiety that contributes to its bioactivity. The compound consists of:
The three-dimensional structure can be modeled using software tools that visualize molecular interactions, showing how enalaprilat binds to ACE to inhibit its activity effectively .
Enalapril undergoes several important chemical reactions:
The mechanism of action for Renitek involves:
Key physical and chemical properties of enalapril maleate include:
These properties are critical for determining formulation strategies in pharmaceutical applications .
Enalapril maleate has several clinical applications:
Enalapril maleate acts as a prodrug, requiring biotransformation into its active metabolite, enalaprilat, to exert potent inhibition of angiotensin-converting enzyme (ACE). ACE is a zinc metallopeptidase critical in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I (AgI) into the vasoconstrictor angiotensin II (AgII) and degrading the vasodilator bradykinin.
Enalaprilat’s molecular design (chemical name: (S)-1-[N-[1-carboxy-3-phenylpropyl]-L-alanyl-L-proline) enables targeted ACE inhibition. Its proline moiety occupies the enzyme’s S₂ subsite, while the phenylpropyl group anchors into the hydrophobic S₁ pocket, mimicking the C-terminal dipeptide of AgI [2] [8]. Unlike natural substrates, however, enalaprilat contains a carboxyl group instead of a peptide bond at the cleavage site, rendering it hydrolysis-resistant. This design confers prolonged inhibition, with an IC₅₀ of 1.0–2.0 nM [6]. Studies comparing enalaprilat to food-derived ACE-inhibitory peptides (e.g., from black tea) reveal distinct binding: while peptides like IQDKEGIPPDQQR (IC₅₀ = 121 μmol/L) act as *allosteric inhibitors, enalaprilat competes directly at the catalytic site [2].
Table 1: Structural Determinants of Enalaprilat Binding to ACE
Structural Feature | Role in ACE Inhibition | Consequence |
---|---|---|
Proline residue | Binds S₂ subsite | High-affinity stabilization |
Phenylpropyl group | Occupies S₁ hydrophobic pocket | Enhanced enzyme-substrate complementarity |
Free carboxyl group | Replaces scissile peptide bond | Irreversible competitive inhibition |
Absence of sulfhydryl group | Avoids redox interactions | Reduced risk of rash vs. captopril |
Enalaprilat’s potency stems from its zinc-coordinating group: a terminal carboxyl that ligates the Zn²⁺ ion within ACE’s active site. This interaction displaces the catalytic water molecule, preventing peptide hydrolysis [6] [8]. Kinetic studies confirm competitive inhibition, where enalaprilat competes with AgI for the catalytic center, reducing AgII synthesis by >90% at therapeutic concentrations [6]. Unlike phosphorus-containing inhibitors (e.g., fosinoprilat), enalaprilat’s carboxyl-Zn²⁺ bond exhibits moderate dissociation kinetics, resulting in a functional half-life of 11 hours [5] [8]. This prolonged binding underlies sustained RAAS suppression.
Table 2: Binding Kinetics of Enalaprilat vs. Natural ACE Substrates
Parameter | Enalaprilat | Angiotensin I |
---|---|---|
Binding affinity (Kᵢ) | 0.1–0.5 nM | ~1.0 μM (Kₘ) |
Zinc coordination | Via carboxylate | Not applicable |
Dissociation half-life | ~11 hours | Milliseconds |
Primary interaction | Competitive inhibition | Catalytic cleavage |
Enalapril maleate undergoes hepatic first-pass activation via carboxylesterase 1 (CES1), which hydrolyzes its ethyl ester to yield enalaprilat. CES1-mediated de-esterification occurs rapidly, with peak enalaprilat concentrations (Tₘₐₓ) achieved within 3–4 hours post-dose [5] [9]. This process exhibits saturability: higher doses (>20 mg) prolong Tₘₐₓ due to CES1 capacity limitations. Only 60% of oral enalapril is absorbed, with 40% bioavailable as enalaprilat due to incomplete hydrolysis [5] [10]. Genetic polymorphisms in CES1 (e.g., G143E) reduce conversion efficiency by 20–40%, contributing to interpatient variability in drug response [9]. Notably, enalapril is not a substrate for CES2, minimizing intestinal activation and ensuring predominant hepatic processing [4].
Enalaprilat’s elimination is predominantly renal, involving both glomerular filtration and tubular secretion. After intravenous administration, 94% of enalaprilat is recovered unchanged in urine [4] [10]. Renal transporters mediate tubular secretion: OAT3 (SLC22A8) at the basolateral membrane imports enalaprilat into proximal tubule cells, while OAT4 (SLC22A11) facilitates apical efflux into urine [4]. The effective half-life of enalaprilat is 11 hours in normal renal function but increases dramatically with impaired creatinine clearance (CrCl):
Table 3: Enalaprilat Half-Life vs. Renal Function
Creatinine Clearance (mL/min) | Enalaprilat Half-Life (hours) | Excretion Mechanism Alteration |
---|---|---|
>80 | 11 | Unimpaired filtration/secretion |
30–80 | 14–20 | Reduced tubular secretion |
<30 | 24–40 | Dominant OAT3/OAT4 saturation |
In severe renal impairment (CrCl <30 mL/min), OAT3/OAT4 affinity becomes clinically relevant (Kₘ = 640 μM for OAT3), but drug-drug interactions are unlikely due to enalaprilat’s low plasma concentrations (<2 μM) [4]. Non-renal excretion via bile accounts for <2% of the dose, confirming renal clearance as the dominant pathway [5] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: